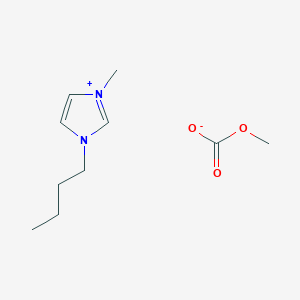
1-Butyl-3-methylimidazolium methylcarbonate
Vue d'ensemble
Description
1-Butyl-3-methylimidazolium methylcarbonate is an ionic liquid composed of a 1-butyl-3-methylimidazolium cation and a methylcarbonate anion. This compound is known for its unique properties, including high thermal stability, low vapor pressure, and excellent solubility for a variety of materials. These characteristics make it a valuable substance in various scientific and industrial applications .
Mécanisme D'action
Target of Action
1-Butyl-3-methylimidazolium methylcarbonate, also known as 1H-Imidazolium, 3-butyl-1-methyl-, methyl carbonate (1:1), is a type of ionic liquid . Ionic liquids are known for their unique ability to dissolve and fractionate various substances, including biopolymers . They have been used in the fabrication of lithium-ion batteries and as catalysts in chemical reactions . Therefore, the primary targets of this compound can be considered the substances it interacts with, such as biopolymers in green biorefining technologies , or the components of lithium-ion batteries .
Mode of Action
The interaction of this compound with its targets involves the dissolution and fractionation of the target substances . This is achieved through the high reactivity of the cation and anion in the ionic liquid, which ensures an exceptionally high dissolving power . In the case of lithium-ion batteries, the ionic liquid can contribute to the charge-discharge cycle .
Biochemical Pathways
It has been reported that certain ionic liquids can inhibit the biotransformation of substances like butyrate, hydrogen, and acetate , which are key components of various biochemical pathways.
Result of Action
The action of this compound results in the dissolution and fractionation of target substances . In the context of lithium-ion batteries, it contributes to the charge-discharge cycle . At higher concentrations, certain ionic liquids can have a deleterious effect, inhibiting processes such as the biotransformation of butyrate, hydrogen, and acetate .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature can affect the thermal stability of the compound . Additionally, the concentration of the ionic liquid can also influence its action, with higher concentrations potentially leading to deleterious effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Butyl-3-methylimidazolium methylcarbonate can be synthesized through a metathesis reaction. One common method involves the reaction of 1-butyl-3-methylimidazolium chloride with sodium methylcarbonate in a suitable solvent. The reaction is typically carried out at room temperature and requires thorough mixing to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale metathesis reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butyl-3-methylimidazolium methylcarbonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the methylcarbonate anion is replaced by other nucleophiles.
Decomposition Reactions: Under certain conditions, it can decompose to release carbon dioxide and methanol.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include various substituted imidazolium salts.
Decomposition Products: The primary decomposition products are carbon dioxide and methanol.
Applications De Recherche Scientifique
1-Butyl-3-methylimidazolium methylcarbonate has a wide range of applications in scientific research, including:
Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique solubility properties.
Comparaison Avec Des Composés Similaires
- 1-Butyl-3-methylimidazolium chloride
- 1-Butyl-3-methylimidazolium nitrate
- 1-Butyl-3-methylimidazolium acetate
Comparison: 1-Butyl-3-methylimidazolium methylcarbonate is unique among these compounds due to its methylcarbonate anion, which imparts distinct properties such as enhanced solubility for certain materials and the ability to release carbon dioxide and methanol upon decomposition. In contrast, other similar compounds like 1-butyl-3-methylimidazolium chloride and 1-butyl-3-methylimidazolium nitrate have different anions that confer different reactivity and solubility characteristics .
Propriétés
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;methyl carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.C2H4O3/c1-3-4-5-10-7-6-9(2)8-10;1-5-2(3)4/h6-8H,3-5H2,1-2H3;1H3,(H,3,4)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNFQNYYIIOYFR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.COC(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746227 | |
| Record name | 1-Butyl-3-methyl-1H-imidazol-3-ium methyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916850-37-8 | |
| Record name | 1-Butyl-3-methylimidazolium methyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916850-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butyl-3-methyl-1H-imidazol-3-ium methyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Imidazolium, 3-butyl-1-methyl-, methyl carbonate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.978 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(3-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336240.png)
![2-(4-Carboxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336244.png)


![1-(2-(dimethylamino)ethyl)-1H-benzo[d]imidazol-5-amine trihydrochloride](/img/structure/B6336275.png)
![acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid](/img/structure/B6336280.png)


![[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine](/img/structure/B6336305.png)


